molecular formula C13H13NO4 B1423857 Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 96124-43-5

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B1423857
CAS No.: 96124-43-5
M. Wt: 247.25 g/mol
InChI Key: WUVITTIOKIBHOW-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. The reaction proceeds through an addition mechanism, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium methoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • **1-(Arylmethyl)-2,5-dihydro-4-hydro

Biological Activity

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 96124-43-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4C_{13}H_{13}NO_4 with a molecular weight of 247.25 g/mol. The structure features a pyrrole ring with hydroxyl and carboxylate functional groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of dimethyl oxalate with benzylamine under controlled conditions. This method has been refined to enhance yield and purity, making the compound more accessible for biological evaluations .

Antidiabetic Properties

One of the most notable activities of this compound is its potential as an antidiabetic agent. Research has shown that derivatives of pyrrole compounds exhibit inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro studies demonstrated that this compound and its zinc(II) complexes significantly inhibited AR activity, suggesting a mechanism for reducing sorbitol accumulation in diabetic patients .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of pyrrole derivatives were tested against various bacterial strains, showing promising results. For instance, compounds related to Methyl 1-benzyl-4-hydroxy-5-oxo exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 1: Antidiabetic Evaluation

In a study published in the New Journal of Chemistry, five pyrrole derivatives were synthesized and evaluated for their antidiabetic potential through AR inhibition assays. The results showed that four out of the five compounds had IC50 values significantly lower than those of standard drugs, indicating their potential as effective antidiabetic agents .

Case Study 2: Antimicrobial Screening

A recent investigation focused on the antimicrobial efficacy of Methyl 1-benzyl-4-hydroxy derivatives against both Gram-positive and Gram-negative bacteria. The study highlighted that these compounds not only inhibited bacterial growth but also displayed lower cytotoxicity towards human cells, making them viable candidates for further development into therapeutic agents .

Data Table: Biological Activities Summary

Activity Tested Compounds Target IC50/MIC Values
AntidiabeticMethyl derivativesAldose ReductaseIC50 < 10 µM
AntimicrobialMethyl derivativesStaphylococcus aureusMIC = 3.12 - 12.5 µg/mL
Escherichia coliMIC = 10 - 20 µg/mL

Properties

IUPAC Name

methyl 1-benzyl-4-hydroxy-5-oxo-2H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-13(17)10-8-14(12(16)11(10)15)7-9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVITTIOKIBHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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